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Compound of Interest

Compound Name:
3,4-Seco-3-oxobisabol-10-ene-

4,1-olide

Cat. No.: B15596019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) data for 3,4-Seco-3-oxobisabol-10-ene-4,1-
olide is not readily available in the current literature, a comprehensive analysis of the broader

class of bisabolane sesquiterpenoids provides valuable insights into the chemical features that

govern their biological activities. This guide objectively compares the performance of various

bisabolane derivatives, supported by experimental data, to inform future drug discovery and

development efforts.

Bisabolane-type sesquiterpenoids are a diverse class of natural products widely found in

terrestrial plants and marine organisms.[1][2] They have garnered significant attention for their

wide range of pharmacological properties, including cytotoxic, anti-inflammatory, and

antimicrobial activities.[1][2] Understanding the relationship between their structural

modifications and biological efficacy is crucial for the development of potent therapeutic agents.

Comparative Analysis of Biological Activities
The biological activity of bisabolane sesquiterpenoids is significantly influenced by various

structural modifications. Key determinants of activity include the presence of phenolic groups,

dimerization, and the incorporation of functional groups like methylsulfinyl and halogens.
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The cytotoxicity of bisabolane sesquiterpenoids against various cancer cell lines has been

extensively studied. Dimerization of phenolic bisabolanes has been shown to significantly

enhance their cytotoxic effects.[3] For instance, certain dimeric compounds demonstrated

pronounced cytotoxic activities against HepG-2 and Caski cell lines with IC50 values ranging

from 2.91 to 12.40 μg/ml.[3] In contrast, their monomeric counterparts are often less active.[3]

The presence of a methylsulfinyl group has also been found to strengthen cytotoxicity.[3]

Compound/De
rivative

Cell Line IC50 Value
Key Structural
Feature

Reference

Dimeric Phenolic

Bisabolane
HepG-2, Caski

2.91–12.40

µg/mL
Dimer [3]

Monomeric

Phenolic

Bisabolane

- >100 µg/mL Monomer [3]

Sulfurated

Bisabolane
MKN-45, HepG2

19.8 to 30.1

µg/mL

Methylsulfinyl

group
[3]

Phenolic

Bisabolane-

Diphenyl Ether

Adduct

A549, HL-60 1.9 and 5.4 µM
Diphenyl ether

condensation
[4]

Antimicrobial Activity
Bisabolane sesquiterpenoids have shown promising activity against a range of bacterial and

fungal pathogens. Halogenated bisabolanes, for instance, exhibit potent antifungal activity

against Microsporum gypseum and considerable antibacterial activity against Staphylococcus

aureus.[4] Dimerization and the presence of a norbisabolane structure have also been

associated with selective antimicrobial activity.[4]
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Compound/De
rivative

Pathogen MIC Value
Key Structural
Feature

Reference

Halogenated

Bisabolane

Microsporum

gypseum
4 and 8 µg/mL Halogenation [4]

Halogenated

Bisabolane

Staphylococcus

aureus

15.4 and 26.8

µg/mL
Halogenation [4]

Dimeric

Bisabolane

Edwardsiella

tarda, Vibrio

harveyi

8.0 µg/mL Dimer [4]

Norbisabolane

Edwardsiella

tarda, Vibrio

harveyi

4.0 µg/mL Norbisabolane [4]

Phenolic

Bisabolane

Sesquiterpenoids

Various

pathogenic

bacteria and

fungi

2 to 64 µg/mL - [5]

Anti-inflammatory Activity
Several bisabolane sesquiterpenoids have demonstrated significant anti-inflammatory

properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-

stimulated macrophage cells.[6] Structure-activity relationship analyses suggest that the

presence of a double bond at the Δ7,8 position in the bisabolane skeleton may enhance the

inhibition of NO secretion.[4] Mechanistic studies have revealed that some of these compounds

exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]
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Compound/De
rivative

Assay Activity
Key Structural
Feature

Reference

Bisabolane with

Δ7,8 double

bond

Inhibition of NO

secretion in LPS-

activated BV-2

microglia cells

56.8% inhibition

at 10 µM

Δ7,8 double

bond
[4]

Amygdanoid E

Inhibition of

iNOS and COX-2

expression

Suppression of

PI3K/AKT/NF-κB

signaling

pathway

- [7]

Curbisabolanone

D

Inhibition of NO,

IL-1β, IL-6, TNF-

α, and PGE2

production in

RAW264.7 cells

EC50 = 55.40 ±

14.01 μM (for

NO inhibition)

- [8]

Experimental Protocols
In Vitro Anti-inflammatory Assay
A standardized workflow is employed to assess the anti-inflammatory effects of bisabolane

sesquiterpenoids.[6]

Cell Culture and Seeding: Murine macrophage cells (e.g., RAW 264.7) are cultured in

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. The cells

are then seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and

allowed to attach for 24 hours.[6]

Treatment and Stimulation: The culture medium is replaced with fresh medium containing

varying concentrations of the test compounds. After a pre-incubation period of 1-2 hours, the

cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory

response.[6]
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Measurement of Nitric Oxide (NO) Production: Following a 24-hour incubation period with

LPS, the concentration of nitrite, a stable product of NO, in the cell culture supernatant is

quantified using the Griess reagent.[6]

Experimental Workflow for Anti-inflammatory Assay

RAW 264.7 Macrophage Culture

Seeding in 96-well Plates

Pre-incubation with Bisabolane Derivatives

LPS Stimulation (1 µg/mL)

Incubation (24 hours)

Measurement of NO in Supernatant (Griess Assay)

Data Analysis (IC50 determination)

Click to download full resolution via product page

Caption: Workflow for in vitro anti-inflammatory assays.
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Signaling Pathways
Bisabolane sesquiterpenoids have been shown to modulate key signaling pathways involved in

inflammation and apoptosis. For instance, some derivatives inhibit the NF-κB pathway, a

central regulator of inflammatory responses.[4] In the context of cytotoxicity, these compounds

can trigger apoptosis through the activation of caspase cascades.
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Caption: Inhibition of the NF-κB signaling pathway.
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The presented data highlights the significant potential of bisabolane sesquiterpenoids as a

source of new therapeutic leads. The structural diversity within this class of compounds

provides a rich scaffold for medicinal chemistry optimization. Key structural modifications, such

as dimerization, halogenation, and the introduction of specific functional groups, have been

shown to modulate their cytotoxic, antimicrobial, and anti-inflammatory activities. Future

research should focus on the synthesis and biological evaluation of novel derivatives, including

seco-bisabolanes, to further elucidate their structure-activity relationships and advance the

development of potent and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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